molecular formula C14H13F2N5O2 B6948880 N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide

N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide

Cat. No.: B6948880
M. Wt: 321.28 g/mol
InChI Key: DNGYZHLJXBDHFL-UHFFFAOYSA-N
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Description

N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[1,5-b]pyridazine core, which is known for its diverse biological activities

Properties

IUPAC Name

N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N5O2/c1-14(2,11-6-10(12(15)16)23-20-11)19-13(22)8-7-18-21-9(8)4-3-5-17-21/h3-7,12H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGYZHLJXBDHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=C1)C(F)F)NC(=O)C2=C3C=CC=NN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in the presence of acetic acid or trifluoroacetic acid, which helps in the regioselective formation of the desired product . The choice of acid determines the position of the difluoromethyl group on the pyrazolo[1,5-b]pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.

Scientific Research Applications

N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide is unique due to the presence of the difluoromethyl group and the oxazole ring, which enhance its chemical stability and biological activity. These features make it a valuable compound for various scientific and industrial applications.

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